molecular formula C9H3F2N B13947397 4-Ethynyl-2,3-difluorobenzonitrile

4-Ethynyl-2,3-difluorobenzonitrile

Cat. No.: B13947397
M. Wt: 163.12 g/mol
InChI Key: INVJUMHUIROYSF-UHFFFAOYSA-N
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Description

4-Ethynyl-2,3-difluorobenzonitrile is an organic compound characterized by the presence of an ethynyl group and two fluorine atoms attached to a benzonitrile core

Preparation Methods

The synthesis of 4-Ethynyl-2,3-difluorobenzonitrile typically involves multiple steps. One common method starts with 2,3-difluorobenzonitrile as the precursor. The ethynyl group can be introduced through a Sonogashira coupling reaction, which involves the reaction of 2,3-difluorobenzonitrile with an ethynylating agent in the presence of a palladium catalyst and a copper co-catalyst . The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran.

Chemical Reactions Analysis

4-Ethynyl-2,3-difluorobenzonitrile can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Ethynyl-2,3-difluorobenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-Ethynyl-2,3-difluorobenzonitrile exerts its effects depends on the specific application. In organic synthesis, its reactivity is primarily due to the presence of the ethynyl and nitrile groups, which can participate in various chemical transformations. In medicinal chemistry, its mechanism of action would involve interactions with biological targets, although specific pathways and molecular targets would depend on the context of its use .

Comparison with Similar Compounds

4-Ethynyl-2,3-difluorobenzonitrile can be compared with other similar compounds such as:

Properties

Molecular Formula

C9H3F2N

Molecular Weight

163.12 g/mol

IUPAC Name

4-ethynyl-2,3-difluorobenzonitrile

InChI

InChI=1S/C9H3F2N/c1-2-6-3-4-7(5-12)9(11)8(6)10/h1,3-4H

InChI Key

INVJUMHUIROYSF-UHFFFAOYSA-N

Canonical SMILES

C#CC1=C(C(=C(C=C1)C#N)F)F

Origin of Product

United States

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